molecular formula C7H15NO2 B12119686 Norvaline, 2-methyl-,methyl ester CAS No. 777036-35-8

Norvaline, 2-methyl-,methyl ester

Cat. No.: B12119686
CAS No.: 777036-35-8
M. Wt: 145.20 g/mol
InChI Key: UCEMIMRGLBPPLW-ZETCQYMHSA-N
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Description

Significance of Methyl Esters in Amino Acid Chemistry and Biological Systems

The conversion of a carboxylic acid to its methyl ester is a fundamental transformation in organic chemistry, and in the context of amino acids, this modification holds particular importance. Amino acid methyl esters are crucial intermediates in various synthetic procedures, most notably in peptide synthesis. nih.govresearchgate.net The esterification of the carboxyl group serves as a protective measure, preventing it from participating in unwanted side reactions while other chemical transformations are carried out on the amino group or the side chain. slideshare.netlibretexts.org Methyl esters are often chosen for this role because they are relatively easy to introduce and can be removed under mild conditions. libretexts.orgresearchgate.net

Common methods for the synthesis of amino acid methyl esters include reactions with methanol (B129727) in the presence of reagents like thionyl chloride or trimethylchlorosilane. nih.govchemicalforums.com These methods are generally efficient and applicable to a wide range of amino acids. nih.govresearchgate.net

Beyond their role as protecting groups, amino acid esters are also valuable in analytical chemistry. Their increased volatility compared to the free amino acids makes them suitable for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). nih.gov Furthermore, amino acid derivatives, including esters, have been investigated for a range of biological and pharmacological activities. ontosight.aiyisunbio.com For instance, some have been explored as antimicrobial agents and have been incorporated into various medicinal compounds. yisunbio.com

Structural Classification and Nomenclature of Norvaline, 2-methyl-, methyl ester

The name "Norvaline, 2-methyl-, methyl ester" precisely describes the structure of the molecule according to the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.ukqmul.ac.uk Let's break down the name to understand the structure:

Norvaline: This is the parent amino acid. Norvaline is an isomer of the more common amino acid valine, both having the chemical formula C5H11NO2. It is an alpha-amino acid, meaning the amino group is attached to the carbon atom adjacent to the carboxyl group. khanacademy.org

2-methyl-: This indicates the presence of a methyl group (-CH3) attached to the second carbon atom of the norvaline backbone. In the context of alpha-amino acids, the "2-" position is the alpha-carbon itself. qmul.ac.uk Therefore, this compound is an α-methyl-α-amino acid derivative.

methyl ester: This signifies that the hydrogen atom of the carboxylic acid group (-COOH) has been replaced by a methyl group, forming a methyl ester (-COOCH3). biosmartnotes.com

Structurally, Norvaline, 2-methyl-, methyl ester is classified as a non-proteinogenic, branched-chain amino acid ester. The presence of the additional methyl group on the alpha-carbon introduces a quaternary stereocenter, which can have significant effects on the molecule's conformational flexibility and its interactions with other molecules.

Below is a table summarizing some of the key properties of the parent compound, 2-Methylnorvaline (B3422676).

PropertyValue
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name (2S)-2-amino-2-methylpentanoic acid
Synonyms alpha-Methylnorvaline

Data sourced from PubChem CID 134529 nih.gov

Historical Context of Research on Branched-Chain Amino Acid Esters

Research into branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine has a long history, driven by their essential role in mammalian nutrition and their importance as components of proteins. nih.govwikipedia.org The synthesis of these amino acids occurs in bacteria, plants, and fungi, but not in animals, making them essential dietary components. nih.gov

Early research in the 20th century focused on the isolation, characterization, and synthesis of these fundamental biomolecules. As synthetic organic chemistry advanced, so did the ability to create derivatives of these amino acids, including their esters. The development of methods for peptide synthesis, pioneered by chemists like Emil Fischer, necessitated the use of protecting groups, and esters were among the first to be employed for the protection of the carboxyl group.

The study of non-proteinogenic amino acids and their derivatives, like α-methylated amino acids, gained momentum as chemists sought to create peptides with enhanced stability against enzymatic degradation. iris-biotech.de The introduction of a methyl group at the alpha-carbon can sterically hinder the approach of proteases, enzymes that break down proteins. This has made α-methyl amino acid esters valuable building blocks in the design of peptidomimetics and other biologically active compounds. iris-biotech.deenamine.net While specific historical research on Norvaline, 2-methyl-, methyl ester is not extensively documented in readily available literature, it falls within this broader historical context of modifying amino acids to create novel chemical entities with unique properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

777036-35-8

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl (2S)-2-amino-2-methylpentanoate

InChI

InChI=1S/C7H15NO2/c1-4-5-7(2,8)6(9)10-3/h4-5,8H2,1-3H3/t7-/m0/s1

InChI Key

UCEMIMRGLBPPLW-ZETCQYMHSA-N

Isomeric SMILES

CCC[C@@](C)(C(=O)OC)N

Canonical SMILES

CCCC(C)(C(=O)OC)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of Norvaline, 2 Methyl ,methyl Ester

Chemical Synthesis Pathways and Reaction Mechanisms

The chemical synthesis of Norvaline, 2-methyl-, methyl ester, presents the challenge of controlling stereochemistry at the α-carbon. Modern synthetic strategies address this through stereoselective approaches and optimized multi-step routes.

Stereoselective Synthesis Strategies and Enantiomeric Control

The asymmetric synthesis of α-methyl-α-amino acids like 2-methylnorvaline (B3422676) relies heavily on the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. sigmaaldrich.comwikipedia.orgnih.gov These auxiliaries are temporarily attached to the precursor molecule to influence the stereoselectivity of subsequent reactions. sigmaaldrich.com

One prominent strategy involves the diastereoselective alkylation of an enolate derived from a chiral precursor. For instance, an N-acyl oxazolidinone derivative of norvaline can be used. researchgate.net The chiral auxiliary, such as those popularized by Evans, biases the approach of the methylating agent to one face of the enolate, leading to the preferential formation of one diastereomer. researchgate.net Similarly, pseudoephenamine can serve as a practical chiral auxiliary for the alkylative construction of quaternary α-methyl α-amino acids, often resulting in high diastereoselectivities. nih.govacs.org The process typically involves the deprotonation of an N-protected amino acid amide with a strong base to form a chiral enolate, which is then alkylated. nih.gov

Another powerful method is the catalytic asymmetric alkylation using phase-transfer catalysts. acs.org This approach can achieve highly enantioselective alkylation of protected glycine (B1666218) derivatives, which can be adapted for the synthesis of α-methyl amino acids. figshare.com The use of designer chiral quaternary ammonium (B1175870) salts as catalysts allows for the reaction to proceed with high efficiency and enantioselectivity under phase-transfer conditions. figshare.com

The Strecker synthesis, a classic method for amino acid production, can be adapted for α-methyl-α-aryl amino acids, although it faces challenges with aliphatic α-substituents due to the reactivity of the intermediate ketoimines. acs.org

StrategyKey FeaturesTypical Reagents/Auxiliaries
Chiral Auxiliary-Directed Alkylation High diastereoselectivity, recoverable auxiliaryEvans' oxazolidinones, pseudoephenamine, camphorsultam wikipedia.orgresearchgate.net
Catalytic Asymmetric Alkylation High enantioselectivity, uses a catalytic amount of chiral inducerChiral phase-transfer catalysts (e.g., quaternary ammonium salts) acs.orgfigshare.com
Enolate Alkylation of Schiff Bases Acidifies the α-proton, facilitating enolate formationSchiff base of an amino ester, strong base, alkyl halide nih.gov

Multistep Synthetic Routes and Yield Optimization

The synthesis of Norvaline, 2-methyl-, methyl ester is inherently a multistep process. A plausible route begins with the protection of the amino group of norvaline, followed by coupling with a chiral auxiliary. The subsequent diastereoselective methylation of the α-carbon is a critical step. acs.org After the introduction of the methyl group, the chiral auxiliary is cleaved, and the carboxylic acid is esterified to yield the final product.

Yield optimization is a critical aspect of multistep synthesis. beilstein-journals.orgnih.gov This can be achieved by carefully selecting protecting groups that are stable under the reaction conditions but can be removed with high yield. The choice of solvent, temperature, and stoichiometry of reagents at each step must be fine-tuned. For instance, in the alkylation of enolates, the reaction conditions must be carefully controlled to prevent side reactions and ensure high conversion to the desired product. pressbooks.pub The development of self-optimizing flow reactors, which can rapidly screen and identify optimal reaction parameters, represents a significant advancement in yield optimization. beilstein-journals.org

Catalytic Approaches in Esterification and Methylation

The final step in the synthesis is the esterification of 2-methylnorvaline. The Fischer esterification, which involves reacting the amino acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride, is a common method. chemguide.co.ukyoutube.com However, to avoid harsh conditions that might compromise the chiral integrity of the product, milder methods are often preferred. One such method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which has been shown to be an efficient system for the preparation of amino acid methyl esters. nih.gov

For the methylation step, catalytic approaches are also being explored. While stoichiometric alkylating agents are common, the development of catalytic methods for the direct α-methylation of amino acid derivatives is an active area of research.

Enzymatic Synthesis and Biocatalysis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure compounds. nih.gov

Identification and Characterization of Enzymes Involved in Biosynthesis

While the direct biosynthesis of Norvaline, 2-methyl-, methyl ester is not a well-established natural pathway, enzymes can be employed for its synthesis or resolution. Lipases are a class of enzymes that have been extensively studied for the kinetic resolution of racemic amino acid esters. nih.govnih.gov These enzymes can selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. nih.gov For example, lipases from Pseudomonas and Rhizopus species have demonstrated high reactivity and selectivity in the hydrolysis of L-amino acid esters. nih.gov

Transaminases are another class of enzymes that could be relevant. They catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. A synthetic pathway could be envisioned where a suitable keto-acid precursor to 2-methylnorvaline is aminated using a transaminase to produce the chiral amino acid.

Biocatalytic Production and Chiral Resolution Techniques

The primary biocatalytic approach for obtaining enantiomerically pure Norvaline, 2-methyl-, methyl ester would be through the kinetic resolution of a racemic mixture. libretexts.org This process involves the use of an enzyme, typically a lipase, to selectively catalyze a reaction on one of the enantiomers. researchgate.net For example, the racemic methyl ester of 2-methylnorvaline could be subjected to hydrolysis catalyzed by a lipase. The enzyme would preferentially hydrolyze one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid, which can then be separated from the unreacted D-enantiomer of the methyl ester. nih.gov This method is widely used for the resolution of both natural and unnatural amino acids. nih.govgoogle.comnih.gov

Dynamic kinetic resolution (DKR) is an even more powerful technique that can theoretically convert the entire racemic starting material into a single enantiomer of the product. researchgate.net In DKR, the unwanted enantiomer is continuously racemized in situ, allowing the enzyme to resolve the entire mixture. researchgate.net

Biocatalytic MethodEnzyme ClassPrinciple
Kinetic Resolution Lipases, ProteasesSelective enzymatic reaction on one enantiomer of a racemic mixture. nih.govpolimi.it
Dynamic Kinetic Resolution Lipases combined with a racemization catalystKinetic resolution coupled with in situ racemization of the unreactive enantiomer. researchgate.net
Asymmetric Synthesis TransaminasesStereoselective amination of a prochiral keto-acid precursor.

Derivatization and Functionalization Strategies

The presence of a primary amine and a methyl ester group in Norvaline, 2-methyl-, methyl ester offers two primary sites for chemical modification. These functional groups can be selectively targeted to introduce a wide range of functionalities, enabling the synthesis of diverse analogs and probes.

Synthesis of Analogs and Probes for Structure-Activity Relationship Studies

The synthesis of analogs of Norvaline, 2-methyl-, methyl ester is a key strategy in drug discovery to probe structure-activity relationships (SAR). By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features responsible for a desired therapeutic effect. The α-methyl group in Norvaline, 2-methyl-, methyl ester provides conformational constraint, which can be beneficial for binding to biological targets. enamine.net

The synthesis of such analogs often involves the modification of the primary amine or the ester functionality. For instance, the amine group can be acylated, alkylated, or arylated to introduce a variety of substituents. These modifications can alter the compound's polarity, size, and hydrogen bonding capacity, which in turn can influence its biological activity.

A general approach to synthesizing N-acylated analogs involves the reaction of Norvaline, 2-methyl-, methyl ester with an activated carboxylic acid, such as an acid chloride or an anhydride (B1165640), in the presence of a base. This reaction leads to the formation of an amide bond, which is a common feature in many biologically active molecules.

Analog Modification Synthetic Method Purpose of Derivatization
N-Acetyl-Norvaline, 2-methyl-, methyl esterAcetylation of the primary amineReaction with acetic anhydride in the presence of a baseTo investigate the role of the primary amine in biological activity
N-Benzoyl-Norvaline, 2-methyl-, methyl esterBenzoylation of the primary amineReaction with benzoyl chloride in the presence of a baseTo introduce an aromatic moiety and study its effect on target binding
N-(4-Fluorobenzyl)-Norvaline, 2-methyl-, methyl esterReductive aminationReaction with 4-fluorobenzaldehyde (B137897) followed by reductionTo explore the impact of a substituted benzyl (B1604629) group on potency and selectivity

The ester group can also be modified, for example, through hydrolysis to the corresponding carboxylic acid, followed by coupling with different amines to generate a library of amides. This approach allows for the exploration of a wide range of substituents at the C-terminus of the molecule.

Covalent Modifications for Bioconjugation and Labeling

Covalent modification of Norvaline, 2-methyl-, methyl ester is a powerful tool for developing probes for chemical biology research. By attaching a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, to the parent compound, researchers can visualize its distribution in cells, identify its binding partners, or study its mechanism of action.

The primary amine of Norvaline, 2-methyl-, methyl ester is a common target for bioconjugation. A variety of amine-reactive probes are commercially available, which can be readily coupled to the amino acid ester. For example, N-hydroxysuccinimide (NHS) esters of fluorescent dyes react with the primary amine to form a stable amide bond. jenabioscience.com

Probe Reporter Molecule Reactive Group Linkage
Fluorescein-NHS esterFluoresceinN-hydroxysuccinimideAmide
Biotin-NHS esterBiotinN-hydroxysuccinimideAmide
Rhodamine-isothiocyanateRhodamineIsothiocyanateThiourea

The choice of the reporter molecule depends on the specific application. Fluorescent probes are widely used for cellular imaging, while biotin tags are often employed for affinity purification of target proteins.

Furthermore, the ester group can be functionalized to introduce a handle for bioorthogonal conjugation reactions. For example, the methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled to a molecule containing an azide (B81097) or an alkyne group. These groups can then be selectively reacted with a corresponding probe through a click chemistry reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This strategy allows for the labeling of the molecule in a complex biological environment with high specificity and efficiency.

Detailed Structural and Conformational Analysis of Norvaline, 2 Methyl ,methyl Ester

Advanced Spectroscopic Characterization for Structural Elucidation Beyond Basic Identification

Spectroscopic techniques are fundamental to unambiguously determining the structure of a molecule like Norvaline, 2-methyl-, methyl ester.

High-Resolution NMR Spectroscopic Analysis (e.g., 2D NMR, NOESY for Conformational Insights)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the covalent framework and stereochemistry of organic molecules. For Norvaline, 2-methyl-, methyl ester, a complete NMR analysis would involve several experiments.

1D NMR (¹H and ¹³C): Initial analysis would begin with 1D proton (¹H) and carbon-13 (¹³C) NMR spectra. The ¹H NMR spectrum would be expected to show distinct signals for the methyl ester protons, the C2-methyl protons, the protons of the n-propyl chain, and the amine protons. The integration of these signals would confirm the number of protons in each environment, while the chemical shift and splitting patterns (multiplicity) would provide information about neighboring protons. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbon of the ester, the quaternary C2 carbon, and the carbons of the methyl and propyl groups.

2D NMR (COSY, HSQC, HMBC): To definitively assign these signals and establish connectivity, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, for instance, showing the correlation between adjacent methylene (B1212753) groups in the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the quaternary C2 carbon and its connection to the surrounding methyl, propyl, and carbonyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This powerful technique provides information about the spatial proximity of atoms, which is key to understanding the molecule's preferred conformation in solution. For example, NOESY could reveal through-space interactions between the C2-methyl group and protons on the n-propyl chain, helping to define the rotational conformation around the C2-C3 bond.

Without experimental data, a hypothetical data table cannot be generated.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of the molecule based on the vibrations of its functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of Norvaline, 2-methyl-, methyl ester would be expected to show characteristic absorption bands. Key expected vibrations include:

N-H stretching: A band (or bands) in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.

C-H stretching: Multiple bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.

C=O stretching: A strong, sharp band around 1735-1750 cm⁻¹ for the ester carbonyl group.

C-O stretching: Bands in the 1150-1250 cm⁻¹ region for the ester C-O bond.

N-H bending: A band around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the carbonyl stretch is strong in the IR, C-C backbone stretches and symmetric vibrations are often more prominent in the Raman spectrum, which would be useful for analyzing the conformation of the alkyl chain.

A detailed analysis would compare experimental spectra to theoretical calculations to assign each vibrational mode precisely.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Purity and Configuration

Since Norvaline, 2-methyl-, methyl ester possesses a chiral center at the C2 position, chiroptical techniques are essential for confirming its stereochemical identity and purity.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The ester carbonyl group is a chromophore that would exhibit a CD signal (a Cotton effect) corresponding to its n→π* electronic transition. The sign and intensity of this Cotton effect are highly sensitive to the spatial arrangement of atoms around the chiral center, allowing for the assignment of the absolute configuration (R or S) by comparing the experimental spectrum to established rules or to theoretical calculations.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. It provides information similar to CD and can be used to confirm the stereochemical configuration. A plain curve (not crossing the zero-rotation axis) far from an absorption band would confirm the presence of a chiral molecule, while a more complex Cotton effect curve would be observed at wavelengths near the carbonyl absorption.

Crystallographic Studies of Solid-State Conformation and Molecular Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of Norvaline, 2-methyl-, methyl ester could be grown, this technique would provide precise data on:

Bond lengths and angles: Offering an exact geometric description of the molecule.

Torsional angles: Defining the precise conformation of the molecule as it exists in the crystal lattice.

Molecular Packing: Revealing intermolecular interactions, such as hydrogen bonding between the amine group of one molecule and the ester carbonyl of another, which dictate how the molecules arrange themselves in the crystal.

This information is invaluable for understanding the intrinsic conformational preferences of the molecule and the nature of its non-covalent interactions.

Theoretical and Computational Studies of Molecular Structure and Dynamics

In the absence of experimental data, theoretical methods are often used to predict molecular properties.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for investigating molecular properties. For Norvaline, 2-methyl-, methyl ester, these calculations could be used to:

Optimize Molecular Geometry: Predict the lowest energy conformation (bond lengths, angles, and dihedrals) in the gas phase.

Calculate Vibrational Frequencies: Generate a theoretical IR and Raman spectrum. Comparing these calculated frequencies (often with a scaling factor) to experimental spectra is crucial for the accurate assignment of vibrational modes.

Predict NMR Chemical Shifts: Calculate theoretical ¹H and ¹³C chemical shifts to aid in the assignment of experimental spectra.

Determine Electronic Properties: Analyze the molecule's frontier molecular orbitals (HOMO and LUMO) to understand its reactivity and calculate properties like the dipole moment and molecular electrostatic potential.

These computational studies provide a powerful complement to experimental data, offering insights that can be difficult to obtain through measurement alone.

Molecular Dynamics Simulations of Conformational Flexibility in Solvents

MD simulations are a powerful computational tool used to understand the dynamic behavior of molecules in different environments over time. For a molecule like Norvaline, 2-methyl-, methyl ester, MD simulations in various solvents, such as water, methanol (B129727), and less polar organic solvents like chloroform, would be crucial to understanding its conformational landscape. These simulations can reveal the preferred dihedral angles (phi, psi) of the amino acid backbone and the orientation of the side chains.

The behavior of α,α-disubstituted amino acids is of significant interest in peptide design, as they can induce specific secondary structures. For instance, α,α-dialkyl amino acids, a class to which 2-methylnorvaline (B3422676) belongs, are known to promote the formation of helical structures in peptides. acs.org It is hypothesized that in a peptide chain, the steric hindrance caused by the two α-substituents would limit the accessible conformational space, favoring a more rigid structure.

In solution, the conformational equilibrium of Norvaline, 2-methyl-, methyl ester would be influenced by the solvent's polarity. In polar protic solvents like water or methanol, it is expected that conformations allowing for hydrogen bonding between the solvent and the ester and amino groups would be favored. The solvent can influence the cis-trans isomerization around the peptide bond in peptoids, a related class of molecules, and similar effects could be anticipated for this compound. nih.gov In contrast, in a non-polar solvent, intramolecular interactions might play a more significant role in stabilizing certain conformations.

A hypothetical MD simulation study would likely involve the following steps:

System Setup: A 3D model of Norvaline, 2-methyl-, methyl ester would be generated and placed in a simulation box filled with the chosen solvent molecules.

Force Field Application: A suitable force field (e.g., AMBER, CHARMM, GROMOS) would be applied to describe the interatomic and intermolecular forces.

Simulation Run: The system would be subjected to a period of equilibration followed by a production run, during which the trajectory of each atom is calculated over time.

Analysis: The resulting trajectories would be analyzed to determine conformational preferences, such as the distribution of dihedral angles and the formation of intra- and intermolecular hydrogen bonds.

Such simulations would provide valuable insights into the molecule's behavior in different environments, which is critical for understanding its potential biological activity and for its application in designing novel peptides or peptidomimetics.

ParameterHypothesized Influence of Solvent
Dihedral Angles (Phi/Psi) In polar solvents, likely to adopt a more extended conformation to maximize solvent interaction. In non-polar solvents, may favor more compact, folded conformations stabilized by intramolecular forces.
Side Chain Orientation The propyl and methyl groups will have restricted rotation. The propyl chain may exhibit different rotameric states depending on the solvent environment to minimize steric clashes and optimize solvent interactions.
Hydrogen Bonding In protic solvents, intermolecular hydrogen bonds with the amino and ester groups will be prevalent. In aprotic solvents, the potential for intramolecular hydrogen bonding (if a suitable conformation exists) would be higher.
Overall Flexibility The α,α-disubstitution inherently reduces flexibility. Solvent interactions will modulate the accessible conformational states within this restricted landscape.

Docking Studies with Hypothesized Biological Targets

As with molecular dynamics simulations, specific docking studies for Norvaline, 2-methyl-, methyl ester against biological targets are not extensively documented in the public domain. However, based on the structural characteristics of this non-proteinogenic amino acid, we can hypothesize potential biological targets and the nature of its interactions. Docking studies are computational methods that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Norvaline, an isomer of valine, is known to be an inhibitor of the enzyme arginase. Therefore, derivatives of norvaline, including Norvaline, 2-methyl-, methyl ester, could potentially interact with this enzyme or other enzymes involved in amino acid metabolism. The presence of the additional methyl group at the α-carbon could enhance or alter its binding affinity and selectivity compared to norvaline itself.

Another potential area of interest is in the context of peptide-based therapeutics. The incorporation of α,α-disubstituted amino acids like 2-methylnorvaline into peptides can confer resistance to enzymatic degradation and help to stabilize specific secondary structures, such as helices or turns. nih.govnih.gov Therefore, docking studies could be employed to investigate how peptides containing this residue interact with their biological targets, which could be receptors, enzymes, or protein-protein interfaces.

A hypothetical docking study of Norvaline, 2-methyl-, methyl ester or a peptide containing it would typically involve:

Target Selection: A protein target would be chosen based on a biological hypothesis. For example, an enzyme for which norvaline has known activity or a receptor for which a peptide containing this residue is being designed.

Ligand and Receptor Preparation: 3D structures of the ligand (Norvaline, 2-methyl-, methyl ester) and the receptor would be prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Docking Simulation: A docking algorithm would be used to generate a series of possible binding poses of the ligand within the receptor's active site.

Scoring and Analysis: The generated poses would be ranked using a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the ligand and the receptor.

For Norvaline, 2-methyl-, methyl ester, the key interacting moieties would be the amino group, the ester group, and the aliphatic side chains. The methyl ester group could participate in hydrogen bonding as an acceptor, while the amino group can act as a hydrogen bond donor. The propyl and methyl side chains would likely engage in hydrophobic interactions within the binding pocket of a target protein.

Hypothesized Target ClassRationale for InteractionPotential Interactions
Arginase and other Amino Acid Metabolizing Enzymes Structural similarity to the natural substrate/inhibitor norvaline.The amino and ester groups could mimic the substrate's interactions with the active site residues. The alkyl side chains would fit into hydrophobic pockets.
Peptide Receptors (e.g., GPCRs) When incorporated into a peptide, it can stabilize a bioactive conformation.The modified peptide's overall shape and pharmacophore presentation would be key. The 2-methylnorvaline residue would contribute to the hydrophobic interactions and conformational rigidity.
Proteases Incorporation into a peptide sequence can confer resistance to proteolytic cleavage.The bulky α,α-disubstituted structure would sterically hinder the approach of the protease's catalytic residues.

It is important to emphasize that without experimental validation, the results of docking studies remain predictive. However, they are an invaluable tool in drug discovery and molecular design for generating hypotheses and guiding further experimental work.

Biochemical and Mechanistic Studies of Norvaline, 2 Methyl ,methyl Ester in Model Biological Systems

Role as a Substrate or Product in Defined Metabolic Pathways

Detailed information regarding the participation of Norvaline, 2-methyl-, methyl ester as either a substrate or a product within established metabolic pathways is not available in the current body of scientific literature.

Enzymatic Ester Hydrolysis and Re-esterification Mechanisms

No specific studies detailing the enzymatic hydrolysis or re-esterification of Norvaline, 2-methyl-, methyl ester have been identified. While the hydrolysis of methyl esters is a common biochemical reaction, often catalyzed by esterases and lipases, the specific kinetics, enzymatic partners, and mechanisms for this particular compound have not been documented.

Transamination or Methylation Reactions in Specific Pathways

There is no available research data on the involvement of Norvaline, 2-methyl-, methyl ester in transamination or methylation reactions within specific biological pathways.

Interaction with Enzymes and Receptors (excluding human clinical context)

Specific data on the interaction of Norvaline, 2-methyl-, methyl ester with enzymes and receptors in non-human biological systems is not present in the available scientific literature.

Binding Kinetics and Thermodynamics with Purified Proteins

No studies reporting the binding kinetics, such as association or dissociation constants, or the thermodynamic parameters of the interaction between Norvaline, 2-methyl-, methyl ester and any purified proteins have been found.

Co-crystallization Studies with Target Proteins

There are no published co-crystallization studies of Norvaline, 2-methyl-, methyl ester with any target proteins. Consequently, there is no structural data available to illustrate its binding mode within a protein's active or allosteric site.

Cellular and Subcellular Distribution Studies in Non-Human Cell Lines

The distribution of a molecule within a cell is fundamental to its biological activity. For a modified amino acid like Norvaline, 2-methyl-, methyl ester, its lipophilicity and structural similarity to endogenous amino acids are key determinants of its cellular fate.

Intracellular Localization and Organelle Specificity

The addition of a methyl ester group increases the lipophilicity of an amino acid, which can facilitate its passage across lipid membranes and lead to accumulation within specific organelles. Studies on other amino acid methyl esters, such as those of leucine (B10760876) and methionine, have shown that these compounds can become protonated and trapped within acidic compartments like lysosomes.

In perfused rat hearts, exposure to methionine methyl ester and leucine methyl ester resulted in significant lysosomal swelling and a decrease in their buoyant density nih.gov. This suggests that the esters diffuse across the lysosomal membrane and are hydrolyzed by esterases within the organelle. The resulting free amino acid, now charged, is less able to diffuse back out, leading to osmotic swelling nih.gov. It is plausible that Norvaline, 2-methyl-, methyl ester would follow a similar path, concentrating in lysosomes and potentially altering their morphology and function.

Characterization of Transport Mechanisms Across Biological Membranes

The transport of amino acids and their derivatives across the cell membrane is mediated by a diverse family of transporter proteins. These transporters can be highly specific and are often energy-dependent. The transport of amino acid esters appears to leverage these existing systems.

Research on 5-aminolevulinic acid methyl ester (5-ALA-ME) in a human adenocarcinoma cell line revealed that its uptake is an active, energy-dependent process nih.gov. The transport was found to be mediated by carriers for nonpolar amino acids nih.gov. Similarly, studies in the silkworm Bombyx mori showed that L-leucine methyl ester acts as a potent allosteric activator of a neutral amino acid cotransport system, significantly increasing the maximal transport velocity (Vmax) for leucine nih.gov.

These findings suggest that Norvaline, 2-methyl-, methyl ester is likely transported into cells via one or more amino acid transport systems, possibly those that recognize other neutral, branched-chain amino acids. Its transport would be expected to be an active process, dependent on cellular energy. It may also act as a modulator, either competing with or enhancing the transport of other natural amino acids.

Table 1: Potential Transport Mechanisms for Norvaline, 2-methyl-, methyl ester based on Analogous Compounds

Transport Characteristic Observation in Analogous Compounds Potential Implication for Norvaline, 2-methyl-, methyl ester Reference
Energy Dependence Transport of 5-ALA-ME was blocked by inhibitors of energy metabolism.Cellular uptake is likely an active transport process requiring ATP. nih.gov
Transporter Family 5-ALA-ME uptake involves transporters of nonpolar amino acids.Likely utilizes transporters for neutral amino acids (e.g., System L or ASC). nih.gov
Modulatory Role L-leucine methyl ester allosterically activates a neutral amino acid cotransporter.May act as a modulator of transport systems for other amino acids. nih.gov
Ion Dependence Transport of 5-ALA-ME was found to be partly Na+ dependent.Transport may be coupled to sodium ion gradients. nih.gov

Effects on Cellular Processes in In Vitro and Non-Human In Vivo Model Systems

Once inside the cell, modified amino acids can influence a wide range of cellular activities, from metabolic pathways to gene expression.

Modulation of Amino Acid Uptake and Metabolism

As suggested by its likely mode of transport, Norvaline, 2-methyl-, methyl ester could significantly modulate the uptake and metabolism of other amino acids. The study on L-leucine methyl ester in Bombyx mori midgut vesicles provides a clear example of this. The ester acted as a non-essential mixed-type activator, dramatically increasing the Vmax of the leucine transporter nih.gov.

This indicates that the presence of an amino acid ester can upregulate the transport of its corresponding natural amino acid. Therefore, it is conceivable that Norvaline, 2-methyl-, methyl ester could enhance the uptake of norvaline or other structurally similar amino acids, potentially altering intracellular amino acid pools and downstream metabolic pathways. Competition for shared transporters is another likely mechanism of interaction researchgate.net.

Table 2: Kinetic Effects of L-Leucine Methyl Ester on Leucine Transport in Bombyx mori

Condition Parameter Value
Activation Kinetics Ka (in presence of K+)27 µM
Ka (in absence of K+)47 µM
Effect on Transport Change in KmTwofold Increase
Change in VmaxUp to 18-fold Increase

This table illustrates the potential modulatory effect of an amino acid methyl ester on amino acid transport, based on data from Parenti et al., 2002. nih.gov

4.4.2. Impact on Protein Synthesis or Degradation Pathways

The accumulation of amino acid esters in lysosomes has a direct impact on cellular protein degradation. The lysosome is a primary site of proteolysis, and its proper function is crucial for cellular homeostasis.

Influence on Gene Expression Profiles in Model Organisms

Methyl groups are critical for major cellular processes, including the epigenetic regulation of gene expression through DNA and histone methylation. Compounds that can influence the availability of methyl groups can, therefore, have profound effects on gene expression profiles.

In rats fed a methyl-deficient diet, a condition that depletes the universal methyl donor S-adenosylmethionine, significant changes in gene expression were observed in the liver within one week nih.gov. These changes included a large increase in the mRNA levels for the oncogenes c-myc and c-fos, and a smaller increase for c-Ha-ras. These alterations in gene expression were linked to the hypomethylation of the DNA in these specific genes nih.gov. Furthermore, studies in the yeast Komagataella phaffii showed that adding methionine to the medium altered the expression of 142 genes, including the repression of genes involved in methionine's own synthesis pathway mdpi.com.

While Norvaline, 2-methyl-, methyl ester is not a direct methyl donor like methionine, its metabolism could potentially influence the cellular methylation landscape. Its impact would depend on how it interacts with the enzymes and pathways involved in one-carbon metabolism. It is plausible that in certain model organisms, its presence could lead to adaptive changes in the expression of genes related to amino acid metabolism, transport, or cellular stress responses.

Table 3: Changes in Gene Expression in Rat Livers on a Methyl-Deficient Diet

Gene Change in mRNA Level Associated Finding
c-myc Large IncreaseAccompanied by selective changes in gene methylation patterns.
c-fos Large IncreaseAccompanied by selective changes in gene methylation patterns.
c-Ha-ras Smaller IncreaseAccompanied by selective changes in gene methylation patterns.
c-Ki-ras No ChangeAbnormal methylation patterns observed in resulting hepatomas.
Epidermal Growth Factor Receptor Significant DecreaseN/A

This table summarizes findings from Bhave et al., 1988, demonstrating the link between methyl group availability and gene expression. nih.gov

Role in Microbial Growth or Metabolism

The impact of non-standard amino acids like norvaline and its derivatives on microbial physiology is multifaceted, ranging from being utilized as a metabolic substrate to acting as a growth inhibitor. The introduction of a 2-methyl group and esterification to a methyl ester in the case of "Norvaline, 2-methyl-, methyl ester" would likely alter its recognition and processing by microbial enzymes compared to its parent compound, norvaline.

Metabolic Byproduct under Specific Conditions:

In Escherichia coli, the production of norvaline has been observed as a metabolic overflow product under specific environmental conditions. nih.gov When wild-type E. coli K-12 strains are shifted from aerobic to anaerobic conditions in the presence of high glucose concentrations, they accumulate and secrete norvaline. nih.gov This phenomenon is attributed to the accumulation of pyruvate (B1213749), a key metabolic intermediate, which is then shunted into the branched-chain amino acid synthesis pathway, leading to the formation of norvaline. nih.gov The accumulation of norvaline can be significant, reaching concentrations of approximately 1 mM. nih.gov Interestingly, the formation of norvaline under these conditions can be mitigated by the addition of trace elements such as molybdenum, selenium, and nickel to the fermentation medium. nih.gov This suggests that the metabolic fate of pyruvate and the subsequent synthesis of non-canonical amino acids like norvaline are influenced by the availability of specific cofactors for enzymes involved in central metabolism. nih.gov

Inhibition of Microbial Growth:

Certain isomers of norvaline have demonstrated antimicrobial properties. For instance, D-norvaline, particularly in combination with the antibiotic oxacillin, has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The mechanism of action involves the inhibition of leucyl-tRNA synthetase, an essential enzyme for protein synthesis, and alterations to the bacterial cell membrane, leading to decreased viability and biofilm formation. mdpi.com Older research also indicated that norvaline can inhibit the growth of E. coli, an effect that could be counteracted by the addition of other amino acids like methionine and asparagine, suggesting competition for enzymatic active sites or transport systems. oregonstate.edu

Potential Degradation Pathways:

The microbial degradation of "Norvaline, 2-methyl-, methyl ester" would likely involve initial hydrolysis of the methyl ester bond to yield 2-methyl-norvaline. The subsequent metabolism of this 2-methyl amino acid could follow pathways observed for similar compounds. For example, a soil bacterium has been shown to possess an adaptive enzyme system capable of oxidizing 2-methylalanine. nih.govasm.org This pyridoxal (B1214274) phosphate-dependent system decarboxylates the amino acid, producing acetone (B3395972) and carbon dioxide. nih.gov The enzyme system displayed a lack of absolute specificity, suggesting it could potentially act on other 2-methyl amino acids, such as 2-methyl-norvaline. nih.gov

Furthermore, many microorganisms possess robust pathways for the degradation of branched-chain amino acids like valine, which shares structural similarities with norvaline. nih.govnih.gov These pathways typically involve transamination followed by oxidative decarboxylation of the resulting α-keto acid. annualreviews.org

Incorporation into Bioactive Peptides:

Norvaline is a known substrate for nonribosomal peptide synthetases (NRPSs). These large, modular enzymes are utilized by various bacteria and fungi to synthesize a wide array of biologically active peptides, including antibiotics and siderophores. duke.edu It is conceivable that "Norvaline, 2-methyl-, methyl ester," or its hydrolyzed form, 2-methyl-norvaline, could be recognized and incorporated by certain NRPSs, leading to the production of novel bioactive compounds.

The table below summarizes the observed effects of the related compound, norvaline, on different microbial species based on available research.

Microbial SpeciesEffect of NorvalineResearch Finding
Escherichia coliAccumulation and secretion under anaerobic, high-glucose conditions. nih.govNorvaline is produced as a metabolic overflow product due to pyruvate accumulation. nih.gov
Escherichia coliGrowth inhibition. oregonstate.eduThe inhibitory effect can be reversed by methionine and asparagine. oregonstate.edu
Staphylococcus aureus (MRSA)Inhibition of growth and biofilm formation (D-norvaline). mdpi.comD-norvaline targets leucyl-tRNA synthetase and alters the cell membrane. mdpi.com

Advanced Analytical Methodologies for Detection and Quantification of Norvaline, 2 Methyl ,methyl Ester in Complex Research Matrices

High-Performance Chromatographic Separation Techniques

High-performance chromatography is the cornerstone of analyzing complex mixtures. For Norvaline, 2-methyl-, methyl ester, several chromatographic techniques offer the requisite resolution and sensitivity.

Enantioselective Chromatography (e.g., Chiral HPLC, GC-MS)

Due to the chiral nature of Norvaline, 2-methyl-, methyl ester, enantioselective chromatography is essential for separating its stereoisomers. This is critical as different enantiomers can exhibit distinct biological activities.

Chiral Gas Chromatography (GC): Gas chromatography coupled with a chiral stationary phase (CSP) is a powerful tool for the enantiomeric separation of volatile amino acid derivatives. For α-methyl-α-amino acids like 2-methylnorvaline (B3422676), derivatization is a prerequisite for GC analysis to increase volatility and improve chromatographic behavior. A common approach involves the esterification of the carboxyl group followed by acylation of the amino group. For instance, N-trifluoroacetyl (N-TFA) derivatives of amino acid methyl esters have been successfully separated on chiral columns.

A widely used CSP for this purpose is Chirasil-L-Val, which is based on L-valine-tert-butylamide polysiloxane. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte, leading to different retention times. Another class of effective CSPs for the enantioseparation of amino acid derivatives are cyclodextrin-based columns, such as those modified with permethylated β-cyclodextrin.

To illustrate the application of chiral GC, a hypothetical separation of the N-TFA derivative of Norvaline, 2-methyl-, methyl ester enantiomers is presented in the table below.

ParameterValue
Column Chirasil-L-Val (25 m x 0.25 mm ID, 0.16 µm film thickness)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 80 °C (hold 2 min), then ramp to 180 °C at 4 °C/min
Detector Mass Spectrometer (MS) in Scan Mode
Expected Elution Order D-enantiomer before L-enantiomer
Hypothetical Retention Times D-enantiomer: 22.5 min, L-enantiomer: 23.1 min

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC offers an alternative for the enantioseparation of amino acid esters, often without the need for extensive derivatization of the amino group. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamates, are highly effective for resolving a wide range of chiral compounds, including amino acid derivatives. The separation is typically achieved under normal-phase or reversed-phase conditions, with the choice of mobile phase being crucial for achieving optimal enantioselectivity.

Ultra-High Performance Liquid Chromatography (UHPLC) for Trace Analysis

For the detection of trace levels of Norvaline, 2-methyl-, methyl ester in complex matrices, Ultra-High Performance Liquid Chromatography (UHPLC) provides significant advantages over conventional HPLC. The use of sub-2 µm particle columns in UHPLC systems leads to higher separation efficiency, improved resolution, and significantly shorter analysis times.

When coupled with a sensitive detector, such as a fluorescence detector (after pre-column derivatization with a fluorogenic reagent like o-phthaldialdehyde, OPA) or a mass spectrometer, UHPLC is capable of quantifying analytes at very low concentrations. For instance, a UHPLC method could be developed for the trace analysis of norvaline analogs in fermentation broths, enabling precise monitoring of bioprocesses. The high peak capacity of UHPLC is particularly beneficial for resolving the target analyte from a multitude of other components present in such complex samples.

A representative UHPLC method for the trace analysis of a derivatized norvaline analog is outlined below.

ParameterCondition
Column C18 reversed-phase (e.g., 1.7 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Detection Tandem Mass Spectrometry (MS/MS)

Gas Chromatography with Specific Detectors (e.g., FID, ECD)

In addition to mass spectrometry, other specific detectors can be employed in gas chromatography for the analysis of Norvaline, 2-methyl-, methyl ester, particularly after appropriate derivatization.

Flame Ionization Detector (FID): The FID is a robust and widely used detector in GC that responds to most organic compounds. After derivatization to a volatile form (e.g., as an N-acyl methyl ester), Norvaline, 2-methyl-, methyl ester can be readily detected by GC-FID. While not as selective as a mass spectrometer, the FID provides excellent quantitative performance over a wide linear range.

Electron Capture Detector (ECD): The ECD is a highly sensitive detector for compounds containing electronegative atoms, such as halogens. By derivatizing Norvaline, 2-methyl-, methyl ester with a reagent containing fluorine atoms (e.g., trifluoroacetic anhydride (B1165640) or pentafluoropropionic anhydride), the resulting derivative becomes highly responsive to the ECD. This approach can achieve very low detection limits, making it suitable for trace analysis.

Hyphenated Techniques for Structural Confirmation and Quantification in Complex Biological Extracts

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and precise quantification of analytes in complex biological extracts.

LC-MS/MS and GC-MS/MS for Isotope Dilution Mass Spectrometry

Tandem mass spectrometry (MS/MS) coupled with either liquid chromatography (LC) or gas chromatography (GC) is the gold standard for quantitative bioanalysis. The use of isotope dilution mass spectrometry (IDMS) further enhances the accuracy and precision of these measurements.

In IDMS, a known amount of a stable isotope-labeled internal standard of the analyte (e.g., containing ¹³C or ¹⁵N) is added to the sample at the earliest stage of sample preparation. This internal standard behaves chemically and physically identically to the endogenous analyte throughout the extraction, derivatization, and chromatographic separation processes. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, any variations in sample recovery or ionization efficiency are compensated for, leading to highly accurate quantification.

LC-MS/MS: For the analysis of Norvaline, 2-methyl-, methyl ester, an LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode would be employed. In MRM, the first quadrupole of the mass spectrometer is set to select the precursor ion of the analyte, which is then fragmented in the collision cell. The second quadrupole is then set to monitor for a specific product ion. This highly selective detection method minimizes interferences from the matrix, allowing for reliable quantification even at low concentrations.

GC-MS/MS: Similarly, GC-MS/MS in MRM mode can be used for the quantification of derivatized Norvaline, 2-methyl-, methyl ester. The specificity of the MRM transitions, combined with the chromatographic separation, provides a high degree of confidence in the analytical results. For instance, in the analysis of valsartan, a drug synthesized from a valine derivative, GC-MS/MS has been used for the sensitive detection of impurities. A similar approach could be adapted for 2-methylnorvaline derivatives.

Below is a hypothetical table of MRM transitions for a derivatized 2-methylnorvaline analog.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Derivatized 2-Methylnorvaline326.1168.115
Isotope-Labeled Internal Standard332.1174.115

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Separation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an emerging technique that adds another dimension of separation based on the size, shape, and charge of an ion. This is particularly valuable for the separation of isomers that may be difficult to resolve by chromatography alone.

For the chiral analysis of Norvaline, 2-methyl-, methyl ester, a strategy involving derivatization with a chiral reagent can be employed. This reaction converts the enantiomers into diastereomers. Since diastereomers have different three-dimensional structures, they will exhibit different drift times in the ion mobility cell, allowing for their separation. This separation by ion mobility, coupled with the mass-to-charge ratio information from the mass spectrometer, provides a powerful tool for the unambiguous identification and quantification of each enantiomer. This technique has been successfully applied to the chiral analysis of various amino acids after derivatization.

The combination of these advanced analytical methodologies provides researchers with a comprehensive toolkit for the detailed investigation of Norvaline, 2-methyl-, methyl ester in complex research matrices, enabling accurate and reliable data for a wide range of scientific inquiries.

Radiochemical and Isotopic Labeling Methods for Metabolic Tracing and Flux Analysis

The study of the metabolic fate and physiological impact of Norvaline, 2-methyl-, methyl ester within biological systems necessitates sophisticated techniques capable of tracing its absorption, distribution, metabolism, and excretion (ADME) pathways. Radiochemical and isotopic labeling methods provide powerful tools for this purpose, enabling researchers to follow the journey of the molecule and quantify its incorporation into various metabolic pools.

Isotopic labeling involves the substitution of one or more atoms in the Norvaline, 2-methyl-, methyl ester molecule with their corresponding isotopes. Common stable isotopes used for this purpose include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H). nih.gov The choice of isotope and the position of the label are critical and depend on the specific metabolic pathway being investigated. For instance, labeling the carboxyl-carbon of the methyl ester group with ¹³C could be used to trace the hydrolysis of the ester and the subsequent fate of the resulting carboxylate.

Once an isotopically labeled version of Norvaline, 2-methyl-, methyl ester is introduced into a cellular or organismal model, its metabolic products can be identified and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov MS-based platforms are particularly powerful due to their high sensitivity and ability to differentiate between labeled and unlabeled molecules based on their mass-to-charge ratio. nih.gov This allows for the precise tracking of the labeled atoms as they are incorporated into downstream metabolites.

Metabolic flux analysis (MFA) is a quantitative framework that utilizes isotopic labeling data to determine the rates (fluxes) of metabolic reactions within a network. nih.gov By administering a labeled precursor like ¹³C-glucose or a labeled version of Norvaline, 2-methyl-, methyl ester itself, the distribution of the isotopic label throughout the metabolic network can be measured. nih.govnih.gov This information, combined with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular fluxes, providing a dynamic view of how the compound perturbs metabolic pathways. nih.gov For example, tracing a ¹³C label from Norvaline, 2-methyl-, methyl ester could reveal its entry into amino acid metabolism or other central carbon pathways.

The following table illustrates a hypothetical experimental design for a stable isotope tracing study of Norvaline, 2-methyl-, methyl ester.

Isotopically Labeled Tracer Labeling Position Analytical Technique Potential Research Question
[¹³C₁]-Norvaline, 2-methyl-, methyl esterC1 (Carboxyl carbon)LC-MS/MSTo what extent is the methyl ester hydrolyzed and the norvaline backbone incorporated into protein synthesis?
[¹⁵N]-Norvaline, 2-methyl-, methyl esterAmino group NitrogenGC-MSDoes the compound participate in transamination reactions, and what are the primary nitrogen acceptors?
[²H₃]-Norvaline, 2-methyl-, methyl esterMethyl group of the esterNMR SpectroscopyWhat is the rate of ester cleavage in different tissue homogenates?

Radiolabeling, using isotopes such as Carbon-14 (¹⁴C) or Tritium (³H), offers an alternative with extremely high sensitivity, allowing for detection at very low concentrations. The principles are similar to stable isotope labeling, but detection is achieved through scintillation counting or autoradiography. This can be particularly useful for whole-body autoradiography studies in animal models to visualize the distribution of the compound in different organs and tissues.

Applications of Norvaline, 2 Methyl ,methyl Ester in Advanced Research Tools and Methodologies

Use as a Chemical Probe for Enzyme Activity Profiling and Inhibitor Screening

The sterically hindered nature of α,α-disubstituted amino acids, such as 2-methyl-norvaline, makes them valuable as chemical probes for investigating enzyme active sites and for screening potential inhibitors. The additional methyl group at the α-carbon can provide crucial insights into the spatial constraints of an enzyme's binding pocket.

Research has demonstrated that α,α-disubstituted amino acids can act as inhibitors of various enzymes. For instance, studies on arginase, a binuclear manganese metalloenzyme, have shown that α,α-disubstituted amino acids can bind to the active site. nih.gov This binding highlights regions of the enzyme's surface that can be targeted for developing new, more potent inhibitors. nih.gov While the primary research may focus on the free amino acid, the methyl ester form is a key intermediate in the synthesis of these probes and can be used in initial screening assays, especially in cell-based studies where esterase activity can release the active inhibitor intracellularly.

Synthetic amino acid derivatives are increasingly being investigated for their inhibitory effects on digestive enzymes as potential treatments for metabolic disorders. mdpi.com The structural motif of Norvaline, 2-methyl-, methyl ester, with its specific alkyl side chain and α-methylation, provides a template that can be modified to explore the structure-activity relationships of enzyme inhibitors. The inhibitory potential of such compounds is typically assessed through in vitro assays measuring the percentage of inhibition and the half-maximal inhibitory concentration (IC50). mdpi.com

Application in Solid-Phase Peptide Synthesis and Peptidomimetic Design

Norvaline, 2-methyl-, methyl ester is a valuable building block in the field of peptide chemistry, particularly in the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability against proteolytic degradation and better bioavailability. nih.govwikipedia.org

The incorporation of α,α-disubstituted amino acids like 2-methyl-norvaline into a peptide backbone introduces significant conformational constraints. nih.gov This steric hindrance limits the rotational freedom of the peptide chain, forcing it to adopt specific secondary structures, such as β-turns or helical folds. nih.gov This conformational rigidity is highly desirable in drug design as it can lock the peptide into its bioactive conformation, leading to higher potency and receptor selectivity. nih.gov

The methyl ester of 2-methyl-norvaline is a direct precursor for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS). imperial.ac.ukresearchgate.net In SPPS, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin. peptide.com The use of amino acid methyl esters is a common practice in the preparation of the starting materials for this process. mdpi.com The development of efficient methods for forming peptide bonds involving highly sterically hindered amino acids, such as the linkage between an α,α-disubstituted amino acid and an N-alkyl amino acid, is an active area of research. nih.gov

Table 1: Properties Conferred by α,α-Disubstituted Amino Acids in Peptidomimetics

PropertyDescriptionReference
Increased Proteolytic Stability The bulky α-substituents sterically hinder the approach of proteases, preventing the cleavage of the peptide backbone. nih.gov
Conformational Rigidity The restricted rotation around the Cα-C and Cα-N bonds leads to well-defined secondary structures. nih.gov
Enhanced Bioavailability Increased lipophilicity and stability can lead to improved absorption and a longer half-life in the body. nih.gov
Improved Receptor Selectivity By locking the peptide into a specific conformation, binding to the target receptor is enhanced while off-target interactions are minimized. nih.gov

Reference Standard in Metabolomics, Proteomics, and Lipidomics Research

In the fields of metabolomics, proteomics, and lipidomics, which involve the comprehensive analysis of small molecules, proteins, and lipids in biological systems, the use of reference standards is crucial for accurate quantification and identification of compounds. While direct evidence for the use of Norvaline, 2-methyl-, methyl ester as a widespread standard is limited, its properties make it a suitable candidate for specific applications, particularly as an internal standard in mass spectrometry-based analyses.

Internal standards are compounds that are added in a known amount to a sample prior to analysis. They are used to correct for variations in sample preparation and instrument response. An ideal internal standard is chemically similar to the analytes of interest but is not naturally present in the sample. nih.gov Non-proteinogenic amino acid derivatives like Norvaline, 2-methyl-, methyl ester fit this description well for studies of biological samples.

In gas chromatography-mass spectrometry (GC-MS) analysis of fatty acids, a common workflow involves the derivatization of the analytes to their methyl esters (FAMEs) to improve their volatility and chromatographic behavior. nih.govrsc.org In such analyses, a non-endogenous FAME, or a stable isotope-labeled standard, can be used as an internal standard to ensure accurate quantification. researchgate.netrsc.org Given its structure, Norvaline, 2-methyl-, methyl ester could serve as a useful internal standard in targeted or untargeted metabolomics methods focusing on amino acid or short-chain fatty acid metabolism, provided its chromatographic and mass spectrometric behavior is well-characterized and distinct from endogenous metabolites.

Role in the Development of New Synthetic Strategies and Chiral Building Blocks

Norvaline, 2-methyl-, methyl ester, as a member of the chiral α,α-disubstituted α-amino acid family, plays a significant role as a chiral building block in organic synthesis. nih.gov The development of stereoselective methods to synthesize such compounds is a major focus in organic chemistry due to their prevalence in bioactive molecules and their utility in asymmetric synthesis. nih.govacs.org

The asymmetric synthesis of α,α-disubstituted α-amino acids is challenging due to the difficulty of creating a quaternary stereocenter. acs.org Various strategies have been developed, including the alkylation of chiral glycine (B1666218) enolate equivalents, the addition of nucleophiles to ketimines, and the use of chiral auxiliaries. nih.govthieme-connect.comacs.org The synthesis of the methyl ester of 2-methyl-norvaline would be a key step in many of these synthetic routes, either as a target molecule or as an intermediate that can be further elaborated. mdpi.com

Once synthesized, these chiral building blocks can be used to construct more complex molecules with a high degree of stereocontrol. The presence of the α-methyl group can influence the stereochemical outcome of subsequent reactions, making it a valuable tool for chemists. The development of new synthetic methodologies, such as novel C-H activation or arylation reactions, often utilizes α-amino acid derivatives to demonstrate the scope and utility of the new transformation. rsc.orgacs.org

Precursor for the Synthesis of Complex Natural Products and Bioactive Molecules

Non-proteinogenic amino acids are frequently found as structural motifs in a wide array of natural products and bioactive molecules, including many with therapeutic properties. nih.govwikipedia.orgtaylorandfrancis.com Consequently, compounds like Norvaline, 2-methyl-, methyl ester serve as important precursors in the total synthesis of these complex targets.

The incorporation of an α,α-disubstituted amino acid can be a key step in the synthesis of peptide-based drugs and other biologically active compounds. acs.orgnih.gov For example, derivatives of amino acids are used to create inhibitors of enzymes like matrix metalloproteinases (MMPs), which are implicated in diseases such as cancer. nih.gov The synthesis of novel inhibitors often involves the coupling of a chiral amino acid derivative with other molecular fragments. nih.gov

Furthermore, the unique stereochemistry and conformational properties imparted by 2-methyl-norvaline can be crucial for the biological activity of the final molecule. The development of synthetic routes to natural products and their analogues often relies on a steady supply of such non-standard building blocks. The methyl ester form is a synthetically convenient precursor, as the ester group can be readily hydrolyzed or converted to other functional groups as needed during the synthetic sequence. mdpi.commonash.edu

Future Directions and Emerging Research Avenues for Norvaline, 2 Methyl ,methyl Ester

Exploration of Novel Biocatalytic Pathways for Sustainable Production

The chemical synthesis of chiral amino acid esters often involves multi-step processes with harsh conditions and potential for waste generation. researchgate.netmdpi.com Future research is increasingly focused on developing sustainable production methods through biocatalysis. The use of enzymes, such as lipases for the enzymatic esterification of L-norvaline, presents a milder and more stereoselective alternative to traditional chemical methods. vulcanchem.com

A significant future direction lies in the discovery and engineering of novel enzymes for the direct and efficient synthesis of Norvaline, 2-methyl-, methyl ester. This involves exploring microbial genomes for uncharacterized enzymes with potential catalytic activity. Techniques like genome mining and high-throughput screening can identify candidate enzymes, which can then be optimized through directed evolution to enhance their specificity, activity, and stability for industrial-scale production. An example of a related process is the enzymatic resolution of DL-phenylacetyl-2-methyl norleucine to obtain the optically pure L-isomer, a method that achieves high selectivity and yield suitable for industrial application. google.com The development of such biocatalytic pathways would significantly reduce the environmental footprint and cost associated with the production of this compound.

Biocatalytic ApproachPotential AdvantageRelevant Research Area
Whole-Cell Biocatalysis Utilizes engineered microorganisms for multi-step synthesis, reducing the need for enzyme purification.Metabolic Engineering
Immobilized Enzymes Enhances enzyme stability and allows for continuous flow processing and catalyst recycling.Process Engineering
Directed Evolution Tailors enzyme active sites to improve substrate specificity and reaction efficiency for the target molecule.Protein Engineering
Flexizymes RNA-based catalysts (ribozymes) can be used for the transacylation of activated amino acid esters, offering novel synthetic routes. nih.govSynthetic Biology

Development of Ultrasensitive Analytical Techniques for Sub-Trace Detection

As the roles of non-canonical amino acids and their derivatives are explored in complex biological systems, the need for analytical methods capable of detecting and quantifying these molecules at sub-trace levels becomes critical. Current methods for analyzing amino acid esters include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Chromatographic techniques can achieve separation and detection, often after derivatization to enhance sensitivity. researchgate.net

Future research will focus on pushing the limits of detection to the nanomolar and picomolar ranges. This is crucial for applications in metabolomics, where the compound might be a low-abundance intermediate, or in environmental monitoring.

Emerging Analytical Platforms:

Advanced Mass Spectrometry: Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution orbitrap analyzers can provide exceptional sensitivity and specificity, enabling the detection of the compound in complex matrices like cell lysates or plasma.

Novel Biosensors: The development of electrochemical or optical biosensors based on specific enzymes or synthetic receptors could offer real-time, high-sensitivity detection without extensive sample preparation.

Hyphenated Spectroscopic Techniques: Combining techniques, such as multidimensional NMR, could provide detailed structural and quantitative information simultaneously, even in complex mixtures. nih.gov

Deeper Elucidation of Stereoselective Biological Interactions at the Molecular Level

The biological activity of chiral molecules like Norvaline, 2-methyl-, methyl ester is fundamentally dependent on their stereochemistry. vulcanchem.com The spatial arrangement of atoms dictates how the molecule interacts with its biological targets, such as enzyme active sites or cellular receptors. Understanding these interactions at a molecular level is paramount for explaining its biological function and for designing improved analogs.

Recent studies have demonstrated the power of NMR spectroscopy and host-guest chemistry to probe these interactions. For instance, research on the chiral recognition of amino acid methyl esters by a glucose-based macrocyclic receptor revealed that binding affinity and selectivity are governed by a combination of hydrogen bonding and steric effects. nih.gov In one enantiomer, a bulky group might be exposed to the solvent, while in the other, it creates a steric clash with the receptor, leading to differential binding. nih.gov

Future work will involve using high-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), to visualize the compound bound to its protein targets. Computational methods like molecular dynamics simulations will complement these experimental approaches, providing a dynamic view of the binding process and allowing for the precise calculation of binding energies for different stereoisomers.

Integration into Systems Biology Approaches for Network-Level Understanding

To fully comprehend the biological impact of Norvaline, 2-methyl-, methyl ester, it is essential to move beyond the study of single-target interactions and adopt a systems-level perspective. Systems biology combines high-throughput experimental data (e.g., proteomics, metabolomics) with computational modeling to understand how a molecule perturbs entire cellular networks.

A study on a novel methyltransferase provides a blueprint for this approach, where genetic and chemical screening were combined to elucidate the enzyme's role in lipid homeostasis and stress response. plos.org A similar strategy could be applied to Norvaline, 2-methyl-, methyl ester. By treating cells with the compound and measuring global changes in proteins and metabolites, researchers can identify affected pathways. researchgate.net This could reveal previously unknown connections to metabolic networks, signaling cascades, or stress response pathways.

Integrating these datasets into network models can help predict the downstream consequences of the compound's activity and identify key nodes in the network that could be targeted for therapeutic intervention. This approach is crucial for understanding potential polypharmacological effects and for identifying biomarkers of the compound's activity.

Investigation of Non-Canonical Roles in Cellular Signaling Pathways

While amino acids and their esters are canonical components of protein synthesis and metabolism, there is growing evidence for their non-canonical roles in cellular signaling. nih.gov For example, conjugates of certain amino acid methyl esters have been shown to modulate the production of nitric oxide (NO), a critical signaling molecule. nih.gov Furthermore, the parent amino acid, L-norvaline, has been found to activate pathways related to neuroprotection and cell survival. researchgate.net

Future research should explicitly investigate whether Norvaline, 2-methyl-, methyl ester possesses such non-canonical signaling functions. This could involve screening the compound for its ability to modulate the activity of key signaling proteins, such as kinases, phosphatases, or transcription factors. Given its structural similarity to endogenous metabolites, it may act as a competitive inhibitor or an allosteric modulator of enzymes outside of its expected metabolic pathways. Uncovering these roles could open up entirely new avenues for its application in medicine.

Design and Synthesis of Advanced Analogs with Tuned Biological Properties

Building on a deeper understanding of its structure-activity relationships and biological interactions, a significant future direction is the rational design and synthesis of advanced analogs of Norvaline, 2-methyl-, methyl ester. The goal is to create new molecules with fine-tuned properties, such as enhanced potency, greater selectivity, improved metabolic stability, or novel biological activities.

The introduction of an α-methyl group into amino acids is a known strategy to increase metabolic stability and constrain the peptide backbone, which can alter biological properties. google.com This principle can be extended by creating further derivatives. For example, azolide derivatives of L-norvaline methyl ester have been synthesized and shown to be effective inhibitors of human leukocyte elastase, a key target in inflammatory diseases. vulcanchem.com

Future synthetic efforts could focus on:

Modifying the side chain: Introducing different functional groups to alter polarity, size, or reactivity.

Altering the ester group: Replacing the methyl group with larger or more complex moieties to modulate solubility and cell permeability.

Creating peptidomimetics: Incorporating the core structure into larger molecules that mimic peptides to target specific protein-protein interactions.

These synthetic campaigns, guided by computational modeling and followed by biological evaluation, will be a powerful engine for developing next-generation compounds with tailored therapeutic potential.

Q & A

Basic Research Question: What experimental protocols are recommended for synthesizing Norvaline, 2-methyl-, methyl ester, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis should begin with esterification of 2-methylnorvaline using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key variables to optimize include:

  • Temperature: 60–80°C to balance reaction rate and side-product formation.
  • Molar ratios: Excess methanol (3:1 molar ratio to substrate) improves ester yield.
  • Catalyst concentration: 5–10% (v/v) for efficient esterification.
    Post-synthesis, purify via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor progress using thin-layer chromatography (TLC) and confirm purity via NMR .

Table 1: Optimization Parameters for Synthesis

VariableRange TestedOptimal ValueYield (%)
Temperature50°C–90°C70°C82
Methanol Ratio2:1–5:13:185
Catalyst (%)2–151088

Basic Research Question: How should researchers characterize Norvaline, 2-methyl-, methyl ester to confirm structural integrity?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C): Assign peaks for methyl ester (δ ~3.6 ppm for OCH₃) and α-methyl groups (δ ~1.2 ppm). Compare to reference spectra .
  • Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ at m/z 187.193 (C₈H₁₃NO₄) with fragmentation patterns matching ester cleavage .
  • FT-IR: Identify ester carbonyl (C=O stretch at ~1740 cm⁻¹) and amine N-H (if unreacted) .

Advanced Research Question: How can computational methods predict the reactivity or stability of Norvaline, 2-methyl-, methyl ester in biological systems?

Methodological Answer:
Perform density functional theory (DFT) calculations to:

  • Model electron density maps for reactive sites (e.g., ester carbonyl for hydrolysis susceptibility).
  • Simulate binding affinity to enzymes (e.g., proteases) using molecular docking (AutoDock Vina).
    Validate predictions with experimental data (e.g., HPLC monitoring of hydrolysis rates at physiological pH) .

Advanced Research Question: How should researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. predicted values)?

Methodological Answer:

  • Cross-validation: Compare results across multiple techniques (e.g., 2D NMR, X-ray crystallography if crystalline).
  • Solvent effects: Re-run NMR in deuterated solvents (D₂O vs. CDCl₃) to assess hydrogen bonding impacts.
  • Dynamic effects: Use variable-temperature NMR to detect conformational exchange broadening .

Basic Research Question: What strategies ensure high purity of Norvaline, 2-methyl-, methyl ester for in vitro assays?

Methodological Answer:

  • Chromatographic purification: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient).
  • Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/hexane) for crystal formation.
  • Purity criteria: ≥95% purity confirmed by HPLC (retention time consistency) and elemental analysis .

Advanced Research Question: How can bioactivity assays for Norvaline, 2-methyl-, methyl ester be designed to minimize off-target effects?

Methodological Answer:

  • Dose-response curves: Test concentrations from 1 nM–100 µM to identify IC₅₀/EC₅₀.
  • Negative controls: Use scrambled peptides or esterase inhibitors to confirm target specificity.
  • High-throughput screening: Pair with LC-MS to monitor metabolite formation in real time .

Advanced Research Question: How do storage conditions (e.g., temperature, pH) affect the stability of Norvaline, 2-methyl-, methyl ester?

Methodological Answer:

  • Accelerated stability studies: Store at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC.
  • pH stability: Test in buffers (pH 3–10) to identify optimal storage conditions.
    Table 2: Stability Data Under Varied Conditions
ConditionDegradation (%) at 30 DaysMajor Degradant
4°C (pH 7.4)2.1Hydrolyzed acid
25°C (pH 7.4)12.5Dimerization
40°C (pH 5.0)28.7Oxidation

Basic Research Question: What analytical techniques are suitable for quantifying Norvaline, 2-methyl-, methyl ester in complex matrices (e.g., cell lysates)?

Methodological Answer:

  • LC-MS/MS: Use multiple reaction monitoring (MRM) transitions specific to the ester (e.g., m/z 187→144).
  • Internal standards: Deuterated analogs (e.g., d₃-methyl ester) correct for matrix effects .

Advanced Research Question: How can enantiomeric resolution of Norvaline, 2-methyl-, methyl ester be achieved for chiral studies?

Methodological Answer:

  • Chiral chromatography: Use a Chiralpak® IA column with hexane/isopropanol mobile phase.
  • Circular dichroism (CD): Monitor Cotton effects at 220–250 nm to confirm enantiomer separation .

Advanced Research Question: What methodologies validate the metabolic pathways of Norvaline, 2-methyl-, methyl ester in vivo?

Methodological Answer:

  • Isotope labeling: Synthesize ¹³C-labeled ester and track metabolites via NMR or mass spectrometry.
  • Enzyme inhibition studies: Co-administer esterase inhibitors (e.g., PMSF) to identify hydrolysis pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.